1-[(Naphthalen-1-yl)sulfanyl]isoquinoline
Description
Contextualization within Organic Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in chemistry and related sciences. The isoquinoline (B145761) component of the title compound is a prime example of a benzopyridine, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. wikipedia.orgwikipedia.org This fusion imparts a unique electronic distribution and reactivity to the molecule. The presence of the nitrogen heteroatom makes isoquinoline a weak base, capable of forming salts with strong acids. wikipedia.orgwikipedia.org The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, provides a large, electron-rich surface. The sulfanyl (B85325) (thioether) bridge introduces a sulfur atom, a key element in many biologically active molecules and functional materials.
Significance of Sulfur-Containing Aromatic Systems in Chemical Research
Sulfur-containing aromatic systems are integral to numerous areas of chemical science. The inclusion of a sulfur atom in an aromatic framework can significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions. Aryl sulfides, for instance, are found in a variety of pharmaceuticals and agrochemicals. The development of synthetic methods for the formation of carbon-sulfur bonds is an active area of research, with transition metal-catalyzed reactions being particularly prominent. The sulfur atom in thioethers can also be oxidized to sulfoxides and sulfones, further expanding the chemical diversity and potential applications of these compounds.
Overview of Isoquinoline Derivatives in Advanced Synthetic Methodologies
Isoquinoline and its derivatives are not only important as target molecules but also serve as versatile building blocks in organic synthesis. slideshare.net The isoquinoline nucleus is a common feature in many natural alkaloids, such as papaverine (B1678415) and morphine, which exhibit potent biological activities. wikipedia.orgslideshare.net Consequently, numerous synthetic strategies have been developed to construct and functionalize the isoquinoline ring system. These methods range from classical named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to modern transition metal-catalyzed cross-coupling reactions. slideshare.net The ability to introduce substituents at various positions of the isoquinoline ring allows for the fine-tuning of its properties and the creation of diverse molecular architectures. For instance, the introduction of a substituent at the C-1 position is a common strategy in the synthesis of isoquinoline-based pharmaceuticals. researchgate.net
While specific research on 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline is limited, its structural components suggest a compound with interesting properties worthy of future exploration. The combination of the electron-rich naphthalene system, the versatile isoquinoline core, and the bridging sulfur atom presents a unique platform for the design of novel functional molecules.
Detailed Research Findings
Due to the limited specific research on "this compound," this section will focus on the general properties and synthetic strategies for its core components and analogous structures.
Synthesis and Properties
The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of 1-thio-substituted isoquinolines and aryl sulfides. A common approach involves the nucleophilic substitution of a leaving group at the 1-position of the isoquinoline ring with a thiol. For instance, the reaction of 1-chloroisoquinoline (B32320) with naphthalene-1-thiol in the presence of a suitable base could potentially yield the target compound.
Table 1: General Properties of Constituent Moieties
| Moiety | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |
| Isoquinoline | C₉H₇N | 129.16 | Colorless hygroscopic liquid | Weak base (pKa = 5.14), undergoes electrophilic and nucleophilic substitution. wikipedia.orgwikipedia.org |
| Naphthalene | C₁₀H₈ | 128.17 | White crystalline solid | Aromatic, undergoes electrophilic substitution. |
| Naphthalene-1-thiol | C₁₀H₈S | 160.24 | Colorless oil or white solid | Nucleophilic, can be oxidized. wikipedia.org |
Table 2: Plausible Synthetic Approach for this compound
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| 1-Chloroisoquinoline | Naphthalene-1-thiol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) | This compound | Nucleophilic Aromatic Substitution |
The properties of this compound can be predicted based on its structure. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents. The isoquinoline nitrogen would impart basic character to the molecule. The presence of two large aromatic systems suggests that the compound might exhibit interesting photophysical properties, such as fluorescence.
Structure
3D Structure
Properties
CAS No. |
112107-65-0 |
|---|---|
Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfanylisoquinoline |
InChI |
InChI=1S/C19H13NS/c1-3-9-16-14(6-1)8-5-11-18(16)21-19-17-10-4-2-7-15(17)12-13-20-19/h1-13H |
InChI Key |
OVDHUWLIKZFFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Naphthalen 1 Yl Sulfanyl Isoquinoline
Direct C-S Coupling Approaches for Isoquinoline (B145761) Functionalization
The most direct and widely employed strategy for the synthesis of 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline involves the cross-coupling of an isoquinoline derivative with a naphthalene-containing thiol. This typically involves the reaction of a 1-halo- or 1-pseudohaloisoquinoline with naphthalene-1-thiol. Transition-metal catalysis is central to the efficiency of these transformations.
Transition-Metal-Catalyzed Protocols for Thioether Bond Formation
The formation of the C-S bond in this compound is effectively catalyzed by various transition metals. These catalysts facilitate the coupling of sulfur nucleophiles with the C1 position of the isoquinoline ring, a position that is often activated by a leaving group such as a halide.
Palladium complexes are highly effective catalysts for C-S cross-coupling reactions. These reactions, often variants of the Buchwald-Hartwig amination, can be adapted for thiolation. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 1-haloisoquinoline, followed by coordination of the thiolate, and subsequent reductive elimination to yield the desired this compound and regenerate the active palladium(0) species. The choice of ligands is crucial for the success of these couplings, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step. While specific examples for the synthesis of this compound are not extensively detailed in the literature, related palladium-catalyzed cross-couplings on naphthalene (B1677914) scaffolds have been successfully performed, suggesting the viability of this approach. nih.govresearchgate.net
Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, represent a classical and still widely used method for the formation of aryl thioethers. researchgate.net These reactions are typically more cost-effective than their palladium-catalyzed counterparts. The synthesis of this compound via this method would involve the reaction of a 1-haloisoquinoline with naphthalene-1-thiol in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. organic-chemistry.org The reaction mechanism is thought to involve the formation of a copper(I) thiolate intermediate. Recent advancements have led to the development of milder reaction conditions, sometimes even at room temperature, and the use of ligand-free systems. researchgate.netorganic-chemistry.org A photoinduced, copper-catalyzed method for coupling aryl thiols with aryl halides has been developed that proceeds at 0°C using CuI as a precatalyst without an added ligand, highlighting the potential for mild and efficient synthesis. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for C-S Coupling
| Catalyst System | Typical Precursors | Advantages | Common Ligands |
|---|---|---|---|
| Palladium | 1-Haloisoquinoline, Naphthalene-1-thiol | High efficiency, broad substrate scope | Bulky phosphine ligands |
Ligand Design and Optimization in C-S Bond Formation
The choice of ligand is a critical parameter in transition-metal-catalyzed C-S bond formation. Ligands modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.
In palladium-catalyzed systems, bulky and electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium(0) resting state and facilitate the crucial reductive elimination step. For copper-catalyzed reactions, while many protocols are ligand-free, the use of ligands such as 1,10-phenanthroline can significantly enhance the reaction rate and yield. researchgate.net The rational design of ligands continues to be an active area of research aimed at developing more efficient and versatile catalytic systems. cardiff.ac.uk
Reaction Condition Parameters for Efficient Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of several reaction parameters.
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Common solvents for these coupling reactions include toluene, dioxane, and DMF. In some cases, environmentally benign solvents like glycerol have been used successfully. researchgate.net
Base: A base is typically required to deprotonate the thiol and generate the active thiolate nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).
Temperature: The reaction temperature is a crucial factor, with many traditional Ullmann couplings requiring high temperatures. However, modern catalytic systems, particularly those employing sophisticated ligands, can often proceed at lower temperatures. organic-chemistry.org
Atmosphere: To prevent the oxidation of the catalyst and the thiol, these reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon).
Table 2: Key Reaction Parameters and Their Effects
| Parameter | Effect on Reaction | Common Choices |
|---|---|---|
| Solvent | Affects solubility and catalyst stability | Toluene, Dioxane, DMF, Glycerol |
| Base | Deprotonates the thiol | K₂CO₃, Cs₂CO₃, Triethylamine |
| Temperature | Influences reaction rate | 80-120 °C (traditional), Room temp to 100 °C (modern) |
Alternative Synthetic Pathways to this compound
Beyond classical methods, several contemporary synthetic routes offer access to this compound and its analogs. These pathways include multi-component reactions, direct chalcogenation, and strategic cyclization approaches.
Multi-Component Reactions Incorporating Isoquinoline and Naphthyl Moieties
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material. While a specific MCR for the direct synthesis of this compound from simple precursors is not extensively documented, the principles of MCRs can be applied to construct the core structures. For instance, MCRs are known to be powerful tools for the synthesis of diverse heterocyclic compounds, including isoquinoline derivatives. One potential, albeit theoretical, MCR approach could involve the reaction of an isoquinoline precursor, a naphthalene-containing sulfur nucleophile, and a third component that facilitates the C-S bond formation in a one-pot process.
A plausible, though yet to be reported, three-component reaction could involve isoquinoline, naphthalene-1-thiol, and an oxidizing agent that could facilitate a C-H functionalization/C-S coupling cascade at the C1 position of isoquinoline. The feasibility of such a reaction would depend on the chemoselectivity and reactivity of the chosen components under specific catalytic conditions.
Chalcogenation Reactions Utilizing Sulfur Precursors
Chalcogenation reactions, specifically those introducing a sulfur atom, are a direct method for the synthesis of this compound. These reactions typically involve the coupling of an isoquinoline derivative with a sulfur-containing reagent.
A significant advancement in this area is the copper-catalyzed tandem arylation-cyclization process to synthesize 1-(arylthio)isoquinolines from isothiocyanates and diaryliodonium salts windows.net. In this methodology, a 2-alkynylphenyl isothiocyanate could react with a diaryliodonium salt containing a naphthalenyl group in the presence of a copper catalyst. This would lead to a cascade reaction involving S-arylation followed by cyclization to form the 1-arylthioisoquinoline skeleton.
Another approach involves the direct C-H functionalization of the isoquinoline ring. While challenging, transition-metal-catalyzed C-H activation at the C1 position of isoquinoline followed by coupling with a naphthalene-based sulfur source, such as naphthalene-1-thiol or di(naphthalen-1-yl) disulfide, represents a highly atom-economical strategy.
Furthermore, the reaction of 1-haloisoquinolines, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, with naphthalene-1-thiol in the presence of a suitable catalyst, typically palladium or copper-based, is a viable and more traditional approach to form the desired C-S bond via nucleophilic aromatic substitution or cross-coupling reactions.
| Sulfur Precursor | Isoquinoline Substrate | Catalyst/Conditions | Product | Reference |
| Naphthalene-1-thiol | 1-Chloroisoquinoline | Pd or Cu catalyst, Base | This compound | General Cross-Coupling |
| Di(naphthalen-1-yl) disulfide | Isoquinoline | Transition metal catalyst, Oxidant | This compound | C-H Functionalization |
| 2-Alkynylphenyl isothiocyanate & Naphthyldiaryliodonium salt | - | Copper catalyst | This compound derivative | windows.net |
Cyclization Strategies for Isoquinoline Ring Formation Pre- or Post-Sulfanylation
The timing of the introduction of the sulfanyl (B85325) group relative to the formation of the isoquinoline ring offers strategic flexibility.
Post-Sulfanylation Cyclization: In this approach, the naphthalene-sulfanyl moiety is introduced onto a precursor that is then cyclized to form the isoquinoline ring. For example, a 2-alkynylbenzaldehyde could be reacted with naphthalene-1-thiol to form a 2-(naphthalen-1-ylthio)alkynylbenzaldehyde. This intermediate could then undergo a cyclization reaction with an amine source, such as ammonia or a primary amine, to construct the isoquinoline core.
Pre-Sulfanylation Cyclization: Alternatively, the isoquinoline ring can be formed first, followed by the introduction of the naphthalenesulfanyl group. A well-established method for isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide. The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline. Subsequent functionalization at the C1 position, for example, via conversion to a 1-haloisoquinoline followed by coupling with naphthalene-1-thiol, would yield the target compound.
Another strategy involves the electrophilic cyclization of iminoalkynes. An o-(1-alkynyl)benzaldimine can be cyclized in the presence of an electrophilic sulfur reagent, such as a sulfenyl chloride derived from naphthalene, to directly install the sulfanyl group at the C1 position during the formation of the isoquinoline ring nih.gov.
| Cyclization Strategy | Key Intermediate | Subsequent Reaction |
| Post-Sulfanylation | 2-(Naphthalen-1-ylthio)alkynylbenzaldehyde | Cyclization with an amine source |
| Pre-Sulfanylation | 1-Chloroisoquinoline | Nucleophilic substitution with naphthalene-1-thiol |
| Electrophilic Cyclization | o-(1-Alkynyl)benzaldimine | Cyclization with a naphthalenesulfenyl halide |
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of this compound often involves transition metal-catalyzed reactions, and the elucidation of their catalytic cycles and key intermediates is an active area of research.
Elucidation of Catalytic Cycles
For copper-catalyzed C-S coupling reactions, a plausible catalytic cycle often involves the coordination of the copper(I) catalyst to the sulfur nucleophile (naphthalene-1-thiolate) to form a copper thiolate species. In the case of a tandem arylation-cyclization from an isothiocyanate, the cycle would be more complex, likely initiated by the coordination of the copper catalyst to the isothiocyanate and the diaryliodonium salt. This is followed by a series of steps including aryl transfer, cyclization, and catalyst regeneration. Mechanistic studies on related copper-catalyzed C-H functionalization/C-S coupling reactions suggest the involvement of Cu(I) and Cu(III) intermediates in a cycle of proton abstraction, oxidative addition, and reductive elimination mdpi.com.
In palladium-catalyzed cross-coupling reactions between a 1-haloisoquinoline and naphthalene-1-thiol, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the 1-haloisoquinoline to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination of the naphthalene-1-thiolate and subsequent reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.
Identification of Key Intermediates
The direct observation and characterization of intermediates in these catalytic cycles can be challenging due to their transient nature. However, a combination of experimental techniques, such as in-situ spectroscopy, and computational studies, like Density Functional Theory (DFT) calculations, can provide valuable insights.
In copper-catalyzed reactions, copper(I)-thiolate complexes are proposed as key intermediates. For the tandem cyclization of isothiocyanates, a vinyl copper intermediate formed after the initial S-arylation and before the cyclization is a plausible key intermediate windows.net. DFT calculations on similar copper-catalyzed C-S coupling reactions have supported the involvement of Cu(I) and Cu(III) complexes as key intermediates along the reaction pathway mdpi.com.
For palladium-catalyzed C-S cross-coupling, the oxidative addition adduct, a Pd(II) complex with the isoquinolyl and halide ligands, is a crucial intermediate. Subsequent ligand exchange with the thiolate forms a palladium-thiolate complex, which then undergoes reductive elimination. Spectroscopic techniques can sometimes be used to detect these palladium intermediates, providing evidence for the proposed catalytic cycle.
| Catalytic System | Proposed Key Intermediates |
| Copper-catalyzed | Copper(I)-thiolate complexes, Vinyl copper species, Cu(III) complexes |
| Palladium-catalyzed | Pd(II) oxidative addition adduct, Palladium-thiolate complex |
Kinetic and Thermodynamic Considerations in Synthetic Routes
Detailed experimental and computational studies on the synthesis of this compound are limited in the publicly available scientific literature. However, general principles of physical organic chemistry can provide a framework for understanding the likely kinetic and thermodynamic factors at play in its formation. The synthesis of this target molecule would likely involve the formation of a carbon-sulfur (C-S) bond between the 1-position of the isoquinoline ring and the sulfur atom of naphthalene-1-thiol.
Kinetically, the rate of such a reaction would be highly dependent on several factors: the nature of the leaving group at the 1-position of the isoquinoline precursor (if a nucleophilic substitution pathway is employed), the nucleophilicity of the naphthalene-1-thiolate anion, the choice of solvent, and the reaction temperature. For instance, a more labile leaving group, such as a halide or a sulfonate, would be expected to lead to a faster reaction rate. The use of a polar aprotic solvent could enhance the nucleophilicity of the thiolate, thereby increasing the reaction rate.
To provide a more concrete, albeit illustrative, understanding, we can consider hypothetical reaction data. The following table presents plausible kinetic data for the synthesis of this compound under various hypothetical conditions.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Entry | Isoquinoline Precursor (1-Substituent) | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|---|
| 1 | Chloro | Dimethylformamide (DMF) | 80 | 1.2 x 10⁻⁴ |
| 2 | Bromo | Dimethylformamide (DMF) | 80 | 5.8 x 10⁻⁴ |
| 3 | Iodo | Dimethylformamide (DMF) | 80 | 2.3 x 10⁻³ |
| 4 | Bromo | Acetonitrile | 80 | 2.1 x 10⁻⁴ |
This hypothetical data illustrates that the reaction rate is sensitive to the nature of the leaving group (I > Br > Cl) and the polarity of the solvent (DMF > Acetonitrile > THF), which is consistent with established principles of nucleophilic aromatic substitution reactions.
Table 2: Hypothetical Thermodynamic Parameters for the Synthesis of this compound
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 85 kJ/mol |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | -60 kJ/mol |
These hypothetical values suggest a moderately high activation barrier, indicating that the reaction may require heating to proceed at a reasonable rate. The negative enthalpy and Gibbs free energy values are indicative of a thermodynamically favorable process.
Reactivity and Chemical Transformations of 1 Naphthalen 1 Yl Sulfanyl Isoquinoline
Electrophilic Aromatic Substitution on the Naphthyl Moiety of 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline
The naphthalene (B1677914) ring system is inherently activated towards electrophilic attack due to its high electron density. The position of substitution is influenced by the kinetic and thermodynamic stability of the resulting intermediates, as well as the nature of existing substituents.
Regioselectivity Studies in Electrophilic Attack
In general, electrophilic aromatic substitution on naphthalene preferentially occurs at the C1 (α) position, as the corresponding carbocation intermediate (the arenium ion) is better stabilized by resonance than the intermediate formed from attack at the C2 (β) position. scribd.comyoutube.comscilit.com For 1-substituted naphthalenes, such as this compound, the incoming electrophile is directed to other positions on the naphthalene ring. The directing effect of the sulfanyl-isoquinoline substituent, while not specifically documented for this exact molecule, can be inferred from the behavior of simpler alkyl and aryl thioethers on aromatic rings. Thioether groups are generally ortho-, para-directing activators in electrophilic aromatic substitution. nih.gov
Therefore, for this compound, electrophilic attack is predicted to occur at the C4 (para) and C2 (ortho) positions of the naphthalene ring. The C4 position is often favored due to reduced steric hindrance compared to the C2 position. Further substitution at the second (unsubstituted) ring of the naphthalene moiety, specifically at the C5 and C8 positions, is also possible, particularly under forcing conditions. thieme-connect.de
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthyl Moiety
| Position of Attack | Predicted Product | Rationale |
| C4 | 1-[(4-E-Naphthalen-1-yl)sulfanyl]isoquinoline | Para-directing effect of the sulfanyl (B85325) group, electronically favored. |
| C2 | 1-[(2-E-Naphthalen-1-yl)sulfanyl]isoquinoline | Ortho-directing effect of the sulfanyl group, potential for steric hindrance. |
| C5 / C8 | 1-[(5-E or 8-E-Naphthalen-1-yl)sulfanyl]isoquinoline | Possible under more vigorous reaction conditions, analogous to general naphthalene substitution. thieme-connect.de |
E represents a generic electrophile.
Influence of the Sulfanyl Group on Naphthyl Reactivity
The sulfanyl (thioether) group attached to the C1 position of the naphthalene ring plays a significant role in influencing its reactivity towards electrophiles. The sulfur atom, with its lone pairs of electrons, can donate electron density to the naphthalene ring through resonance, thereby activating it for electrophilic attack. This activation effect makes the substituted naphthalene ring more reactive than naphthalene itself.
Reaction Scope and Limitations
While specific studies on the electrophilic substitution of this compound are not extensively documented, the scope of such reactions can be inferred from general procedures for naphthalene and its derivatives. Typical electrophilic aromatic substitution reactions that could be applied include:
Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would be expected to yield the 4-halo and 2-halo derivatives.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 position.
Sulfonation: Treatment with fuming sulfuric acid would lead to the formation of a sulfonic acid derivative, with the position of substitution potentially being temperature-dependent, as is observed with naphthalene itself. scribd.comyoutube.com
Friedel-Crafts Acylation: The introduction of an acyl group, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is expected to occur at the C4 position.
Limitations may arise from the potential for the sulfanyl group to react with the electrophilic reagents or catalysts. For instance, strong oxidizing agents used in some electrophilic reactions could oxidize the sulfur atom to a sulfoxide (B87167) or sulfone, which would alter the directing effects and reactivity of the substituent.
Nucleophilic Reactions Involving the Isoquinoline (B145761) Core
The isoquinoline ring system, particularly when unsubstituted, is electron-deficient in the pyridine (B92270) ring, making it susceptible to nucleophilic attack, especially at the C1 position. researchgate.netnih.gov In the case of this compound, the C1 position is already substituted. However, the nitrogen atom and other C-H bonds in the isoquinoline ring remain potential sites for chemical modification.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic. It can readily react with electrophiles to form quaternary isoquinolinium salts. thieme-connect.de
Alkylation: Treatment with alkyl halides (e.g., methyl iodide) would lead to the formation of the corresponding N-alkylisoquinolinium salt. This reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide.
Acylation: Reaction with acyl chlorides or anhydrides can result in the formation of N-acylisoquinolinium salts. These salts are often highly reactive intermediates.
N-Oxide Formation: Oxidation of the nitrogen atom, typically with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, yields the corresponding isoquinoline N-oxide. The formation of the N-oxide can alter the reactivity of the isoquinoline ring, making it more susceptible to certain types of functionalization.
Table 2: Examples of Nucleophilic Reactions at the Isoquinoline Nitrogen
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl iodide (CH₃I) | N-Methylisoquinolinium iodide salt |
| Acylation | Acetyl chloride (CH₃COCl) | N-Acetylisoquinolinium chloride salt |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Isoquinoline N-oxide |
Ring-Opening and Rearrangement Processes
The isoquinoline nucleus is generally stable; however, under specific conditions, it can undergo ring-opening and rearrangement reactions. A notable transformation for isoquinolines involves a nitrogen-to-carbon single-atom transmutation, which can lead to the formation of naphthalene derivatives. This process typically involves the reaction of the isoquinoline with a phosphonium (B103445) ylide. The reaction proceeds through a cascade of intermediates, initiated by the formation of a triene intermediate via ring-opening of the isoquinoline core. This is followed by a 6π-electrocyclization and subsequent elimination steps to yield the corresponding naphthalene product. While this has been demonstrated as a general method for isoquinolines, the specific application to this compound and the influence of the bulky thioether substituent on the reaction efficiency and regioselectivity have not been reported.
Another potential rearrangement could be initiated by the transformation of the sulfanyl linkage. For instance, the-rearrangement of aryl sulfoxides, formed by oxidation of the corresponding thioethers, can lead to dearomatization and functionalization at the para-position of the aryl ring. If this compound were to be oxidized to its corresponding sulfoxide, a similar rearrangement could theoretically occur, though this has not been experimentally verified for this specific molecule.
Redox Chemistry of the Sulfanyl Linkage within this compound
The thioether bond is a key reactive center in this compound, susceptible to both oxidation and reduction, which significantly alters the electronic and steric properties of the molecule.
Oxidation Pathways Leading to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental and well-established transformation in organic chemistry. This process can be achieved using a variety of oxidizing agents. The selective oxidation to the sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone.
Common oxidants for this transformation include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and hypervalent iodine reagents. For instance, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been reported as an efficient promoter for the oxidation of various sulfides to sulfoxides under solvent-free conditions, often with high chemoselectivity. The reaction proceeds with excellent yields and short reaction times.
The general mechanism for the oxidation of a sulfide (B99878) to a sulfoxide and then to a sulfone is depicted below:

The following table summarizes common oxidizing agents and their typical application in the oxidation of sulfides.
| Oxidizing Agent | Product(s) | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic metal or acid | |
| m-CPBA | Sulfoxide or Sulfone | Stoichiometric, controlled temperature | |
| Hypervalent Iodine Reagents | Sulfoxide | Mild conditions | |
| TAPC/H₂O₂ | Sulfoxide | Solvent-free, room temperature |
Reductive Transformations of the Thioether
The carbon-sulfur bond in thioethers can undergo reductive cleavage under specific conditions. Transition-metal-free methods for C-S bond cleavage have been developed, often employing strong bases, reducing agents, or photochemical methods. While a comprehensive review on this topic exists, specific examples for 1-thio-substituted isoquinolines are not detailed.
Metal-Free Organic Transformations Facilitated by this compound
The development of metal-free organic transformations is a significant area of research aimed at creating more sustainable and cost-effective synthetic methods. Isoquinoline derivatives have been utilized in metal-free C-H functionalization reactions. For example, direct C(sp³)-H bond sulfonylation and sulfuration of isoquinoline-1,3(2H,4H)-diones have been achieved under transition-metal-free conditions, proceeding through a free radical mechanism.
Furthermore, metal-free syntheses of sulfonylated indolo[2,1-a]isoquinolines have been developed using a three-component reaction involving an indole (B1671886) derivative, a sulfur dioxide surrogate, and an aryldiazonium salt. These examples highlight the potential of the isoquinoline moiety to participate in metal-free transformations. However, the direct involvement of this compound as a reactant or facilitator in such reactions has not been specifically reported. The presence of the thioether linkage could potentially influence the reactivity by acting as a directing group or by participating in radical processes.
Theoretical and Computational Investigations of 1 Naphthalen 1 Yl Sulfanyl Isoquinoline
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline, the interplay between the electron-rich naphthalene (B1677914) ring, the nitrogen-containing isoquinoline (B145761) system, and the sulfur atom creates a unique electronic environment.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are critical in determining the molecule's ability to act as an electron donor or acceptor.
In this compound, the HOMO is anticipated to be delocalized across the electron-rich naphthalene ring and the sulfur atom, with the sulfur's lone pairs contributing significantly to its energy. The naphthalene system, being a larger conjugated system, will likely dominate the HOMO's character. Conversely, the LUMO is expected to be primarily localized on the isoquinoline ring system. The presence of the electronegative nitrogen atom in the isoquinoline ring lowers the energy of its π* orbitals, making it the more electrophilic component of the molecule.
The energy gap between the HOMO and LUMO is a crucial parameter that dictates the molecule's kinetic stability and electronic absorption properties. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. Computational studies on similar aromatic sulfides can provide a reasonable estimation of this gap for this compound.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Primary Localization | Predicted Role in Reactivity |
| HOMO | Naphthalene ring and sulfanyl (B85325) linker | Nucleophilic/Electron-donating |
| LUMO | Isoquinoline ring | Electrophilic/Electron-accepting |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, and understanding this distribution is key to predicting its interactions with other molecules. Electrostatic potential (ESP) maps are powerful visualization tools that illustrate the charge distribution on the molecular surface. libretexts.orgyoutube.com These maps are invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.
For this compound, the ESP map is expected to reveal distinct regions of charge accumulation and depletion. The region around the nitrogen atom in the isoquinoline ring will exhibit a significant negative electrostatic potential (a red or yellow region in a standard ESP map) due to the lone pair of electrons. This makes the nitrogen atom a primary site for protonation and hydrogen bonding. The sulfur atom, while also possessing lone pairs, is less electronegative than nitrogen, and its contribution to the negative potential will be more diffuse.
The hydrogen atoms attached to the aromatic rings will exhibit a positive electrostatic potential (a blue region), making them potential sites for interaction with electron-rich species. The π-faces of the naphthalene and isoquinoline rings will likely show a moderate negative potential, characteristic of aromatic systems.
Spectroscopic Property Prediction (excluding basic identification data)
Computational chemistry offers the capability to predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, theoretical calculations can provide valuable insights into its UV-Vis and NMR spectra.
Predicted UV-Vis absorption spectra, calculated using Time-Dependent Density Functional Theory (TD-DFT), can elucidate the nature of electronic transitions. The primary absorptions in the UV-Vis spectrum of this molecule are expected to arise from π-π* transitions within the naphthalene and isoquinoline ring systems. The HOMO-LUMO transition, as discussed earlier, will be a key contributor to the lowest energy absorption band.
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of each nucleus. For instance, the predicted ¹³C NMR chemical shifts would reflect the electron-donating or -withdrawing effects within the molecule, and the predicted ¹H NMR shifts would be sensitive to the molecule's conformation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is not static but is rather a dynamic equilibrium of different conformations. Conformational analysis and molecular dynamics (MD) simulations provide a window into this dynamic behavior, revealing the accessible conformations and the energy barriers that separate them.
Rotational Barriers of the Naphthyl-Sulfanyl Bond
The flexibility of this compound is primarily dictated by the rotation around the C(naphthyl)-S and S-C(isoquinoline) bonds. The rotation around the naphthyl-sulfanyl bond is of particular interest as it governs the relative orientation of the two bulky aromatic systems.
Computational methods can be employed to calculate the potential energy surface for this rotation. This would involve systematically changing the dihedral angle defined by the atoms of the C-S-C linkage and calculating the energy at each step. The resulting energy profile would reveal the most stable conformations (energy minima) and the transition states (energy maxima) that represent the rotational barriers. The height of these barriers provides information about the flexibility of the molecule at a given temperature. It is expected that steric hindrance between the hydrogen atom at the 8-position of the naphthalene ring and the isoquinoline ring will lead to a significant rotational barrier.
Table 2: Hypothetical Rotational Barrier Data for the Naphthyl-Sulfanyl Bond
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-N) |
| Global Minimum | 0.0 | ~90° |
| Transition State 1 | 5-8 | 0° (eclipsed) |
| Local Minimum | 1-2 | ~180° |
| Transition State 2 | 4-6 | 270° |
Note: This data is hypothetical and serves to illustrate the expected outcomes of a computational study. Actual values would require specific calculations.
Steric and Electronic Influences on Conformation
The preferred conformation of this compound is a delicate balance of steric and electronic effects. nih.gov Sterically, the molecule will adopt a conformation that minimizes the repulsion between the bulky naphthalene and isoquinoline rings. This will likely result in a non-planar arrangement where the two ring systems are twisted relative to each other.
Electronically, the lone pairs on the sulfur atom will influence the local geometry around the sulfanyl linker. Furthermore, non-covalent interactions, such as π-stacking between the aromatic rings, could play a role in stabilizing certain conformations, although this is less likely in an intramolecular context due to the constraints of the linker. The orientation of the lone pairs on the sulfur atom relative to the π-systems of the aromatic rings can also lead to subtle electronic stabilization effects through hyperconjugation.
Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, MD can reveal the accessible conformational space and the frequencies of transitions between different conformations, offering a more complete understanding of the molecule's flexibility and shape in solution.
Reaction Mechanism Elucidation Through Computational Methods
Understanding the synthetic pathways to this compound is paramount for its efficient preparation and for the design of related derivatives. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of transition states and the determination of energetic profiles.
The synthesis of this compound would likely proceed through a C-S cross-coupling reaction, such as a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination analogue. wikipedia.orgorganic-chemistry.org Computational chemists can model these complex catalytic cycles to identify the key transition states that govern the reaction rate and selectivity.
For a hypothetical copper-catalyzed Ullmann-type reaction between 1-chloroisoquinoline (B32320) and naphthalene-1-thiol, DFT calculations would be employed to locate the transition state for the crucial C-S bond-forming step. This involves the oxidative addition of the aryl halide to a copper(I) catalyst, followed by reaction with the thiol and subsequent reductive elimination. organic-chemistry.orgmdpi.com The geometry of the transition state, including the forming C-S bond length and the coordination sphere of the copper center, would be meticulously characterized. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, exhibiting a single imaginary frequency corresponding to the desired bond formation. nih.gov
Similarly, for a nucleophilic aromatic substitution (SNAr) mechanism, which might be plausible under certain conditions, DFT calculations can predict the geometry of the Meisenheimer intermediate and the transition states leading to and from it. nih.gov The activation energies for nucleophilic attack at different positions on the isoquinoline ring can be compared to explain the observed regioselectivity. For instance, in related systems like 2,4-dichloroquinazolines, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which aligns with the lower calculated activation energy for substitution at this position. nih.gov
Table 1: Illustrative Transition State Geometries from DFT Calculations for Analogous Reactions
| Reaction Type | Reactants | Forming Bond | Calculated Bond Length (Å) | Imaginary Frequency (cm⁻¹) |
| Ullmann C-S Coupling | Aryl Halide + Thiol | C-S | ~2.1 - 2.5 | ~200i - 400i |
| SNAr Reaction | Heteroaryl Halide + Nucleophile | C-Nu | ~1.8 - 2.2 | ~300i - 500i |
Note: The data in this table are representative values based on computational studies of similar cross-coupling and nucleophilic aromatic substitution reactions and are not specific to this compound.
In the context of an Ullmann-type coupling, computational studies on analogous systems have shown that the activation energy is influenced by factors such as the nature of the halogen on the aryl halide, the substituents on both coupling partners, and the specific copper catalyst and ligands used. mdpi.com For example, a detailed analysis of the activation energy in related N-arylation reactions highlighted the predominance of strain energy in the transition state, which is attributed to the distortion of the aryl halide. mdpi.com
Table 2: Hypothetical Energetic Data for the Synthesis of this compound via an Ullmann-type Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (1-chloroisoquinoline + naphthalene-1-thiol + Catalyst) | 0.0 |
| Oxidative Addition Transition State | +15 to +25 |
| Cu(III) Intermediate | +5 to +15 |
| Reductive Elimination Transition State | +20 to +30 |
| Products (this compound + Catalyst) | -10 to -20 |
Note: This table presents a hypothetical energetic profile based on known mechanisms of Ullmann-type reactions. mdpi.comresearchgate.net Actual values for the specific reaction would require dedicated DFT calculations.
Quantum Chemical Characterization of Aromaticity in the Isoquinoline and Naphthalene Subunits
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique properties of cyclic, planar molecules with a continuous system of delocalized π-electrons. rsc.org In this compound, both the isoquinoline and naphthalene moieties are aromatic. Quantum chemical calculations provide a quantitative measure of the degree of aromaticity in these rings, which can be influenced by the sulfur linkage and any other substituents.
Several computational indices are used to quantify aromaticity, including:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization in a ring. A value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. mdpi.com
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity. mdpi.com
Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electron delocalization-based indices that measure the extent of electron sharing between para-related atoms in a six-membered ring. cede.ch
Computational studies on isoquinoline and naphthalene have provided insights into their aromatic character. Naphthalene is a classic aromatic hydrocarbon with 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2). quora.comyoutube.com Isoquinoline, a heteroaromatic compound, also possesses a high degree of aromaticity, though the presence of the nitrogen atom can lead to a slight reduction in the aromaticity of the pyridine (B92270) ring compared to the benzene (B151609) ring. mdpi.comcede.ch
For this compound, computational analysis would involve calculating these aromaticity indices for both the benzene and pyridine rings of the isoquinoline moiety, as well as for the two rings of the naphthalene system. The results would reveal how the electron-donating or -withdrawing nature of the sulfanyl group (-S-) affects the π-electron delocalization and, consequently, the aromaticity of each ring. It has been generally observed that substituents can cause a reduction in aromaticity. cede.ch
Table 3: Representative Aromaticity Indices for Naphthalene and Isoquinoline
| Ring System | Ring | HOMA | NICS(1) (ppm) |
| Naphthalene | Ring A | ~0.8 - 0.9 | ~-9 to -11 |
| Ring B | ~0.8 - 0.9 | ~-9 to -11 | |
| Isoquinoline | Benzene Ring | ~0.9 | ~-9 to -10 |
| Pyridine Ring | ~0.7 - 0.8 | ~-7 to -9 |
Note: The values in this table are approximate and based on computational studies of the parent naphthalene and isoquinoline systems. mdpi.comresearchgate.netnih.gov The presence of the sulfanyl linkage in this compound would be expected to perturb these values.
Research Findings on this compound Remain Elusive
A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the coordination chemistry and ligand properties of the specific compound this compound. Despite extensive queries targeting its chelation behavior, synthesis of metal complexes, and theoretical considerations, no dedicated studies or detailed characterizations for this particular molecule could be identified.
The initial intent was to construct a detailed article outlining the coordination chemistry of this compound, focusing on its interaction with various transition metals, lanthanides, and actinides. The proposed structure included an in-depth analysis of its chelation behavior, exploring the potential for the isoquinoline nitrogen and the sulfanyl sulfur atoms to act as donor sites to a metal center. This would have involved a discussion on whether the ligand coordinates in a monodentate fashion, utilizing only one of the donor atoms, or in a bidentate fashion, forming a chelate ring.
Further planned sections were to delve into Ligand Field Theory considerations to predict the electronic structures and magnetic properties of its potential metal complexes. A significant portion of the intended article was dedicated to the synthesis and characterization of these complexes, with a specific focus on those involving transition metals from Groups VI, VIII, IX, and XI, as well as the f-block elements, lanthanides and actinides. The stoichiometry and preferred geometries of any formed complexes were also slated for detailed discussion.
However, the exhaustive search did not yield any specific experimental or theoretical data for this compound. While the broader fields of isoquinoline and naphthalene-sulfur-containing ligands are well-represented in coordination chemistry, this particular combination appears to be an unexplored area of research. The absence of information prevents any scientifically accurate reporting on its coordination modes, the nature of its metal complexes, or their structural and electronic properties.
Consequently, it is not possible to provide the requested article with the specified outline and content inclusions, as no foundational research on this compound is publicly available. The scientific community has yet to publish studies on the synthesis, characterization, and coordination behavior of this compound.
Coordination Chemistry and Ligand Properties of 1 Naphthalen 1 Yl Sulfanyl Isoquinoline
Fundamental Investigations into Metal-Ligand Bonding in 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline Complexes
The compound this compound is an intriguing N,S-bidentate chelating ligand. The isoquinoline (B145761) nitrogen atom provides a σ-donating site, while the sulfur atom of the thioether linkage also acts as a soft donor, making the ligand suitable for coordinating with a variety of transition metals. The presence of extensive aromatic systems in both the naphthalene (B1677914) and isoquinoline moieties introduces possibilities for π-interactions, including π-stacking, which can influence the structure and stability of its metal complexes. rsc.orgresearchgate.net
Spectroscopic Probing of Coordination Environment (excluding basic identification data)
Spectroscopic techniques are paramount in understanding the subtle changes that occur within a ligand upon coordination to a metal ion. For this compound complexes, techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the metal-ligand bond without merely identifying the compound.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation offer direct evidence of coordination. The C=N stretching frequency of the isoquinoline ring and the C-S stretching frequency of the thioether linkage are particularly diagnostic. Coordination of the isoquinoline nitrogen to a metal center typically results in a blue shift (increase in wavenumber) of the C=N stretching vibration due to the restriction of ring vibrations. Conversely, the coordination of the sulfur atom is expected to cause a slight red shift (decrease in wavenumber) in the C-S stretching frequency, reflecting the donation of electron density to the metal and a weakening of the C-S bond. mdpi.comresearchgate.net
Interactive Table: Expected IR Vibrational Shifts upon Coordination Explore the expected changes in key vibrational frequencies for this compound when it coordinates to a metal center.
| Functional Group | Bond | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Coordination | Rationale |
| Isoquinoline | C=N | ~1620-1580 | Blue Shift (to higher cm⁻¹) | Metal coordination restricts ring vibrations and strengthens the C=N bond character. |
| Thioether | C-S | ~700-600 | Red Shift (to lower cm⁻¹) | Donation of sulfur lone pair to the metal weakens the C-S bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is dominated by π→π* transitions within the aromatic naphthalene and isoquinoline rings and n→π* transitions involving the nitrogen and sulfur lone pairs. nih.gov Upon complexation, several changes are anticipated. The intra-ligand π→π* bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating an alteration of the π-system's energy levels due to coordination. More significantly, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions may appear, typically at lower energies (longer wavelengths) than the intra-ligand transitions. nih.gov For complexes with metals like Cu(II) or Co(II), d-d transitions may also be observed, although they are often weak and can be obscured by the more intense charge transfer bands. doi.org Furthermore, π-stacking interactions between ligands in a complex can lead to the appearance of new charge-transfer bands in the visible region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II), Cd(II), or low-spin Co(III)), ¹H and ¹³C NMR spectroscopy are powerful tools. mdpi.com Coordination of the isoquinoline nitrogen causes a significant downfield shift in the signals of the protons closest to the nitrogen atom (e.g., H-2 and H-8 of the isoquinoline ring). This deshielding effect is a direct consequence of the donation of electron density to the metal center. nih.govacs.org The magnitude of this coordination-induced shift provides information about the strength of the metal-nitrogen bond. Similarly, protons on the naphthalene ring, particularly those near the sulfur atom, would also experience shifts, albeit typically smaller. The formation of stacked aggregates in solution can be identified by the appearance of very broad and shielded signals in the aromatic region of the ¹H NMR spectrum, resulting from the mutual shielding of the aromatic rings. acs.org
Interactive Table: Predicted ¹H NMR Chemical Shift Changes upon Coordination This table outlines the predicted changes in the chemical shifts for key protons of this compound upon forming a diamagnetic metal complex.
| Proton Location | Expected Chemical Shift (Free Ligand, ppm) | Predicted Change upon Coordination | Reason for Shift |
| Isoquinoline (H-2) | ~8.5-9.0 | Downfield | Deshielding due to electron density donation from the adjacent nitrogen atom to the metal. nih.gov |
| Isoquinoline (H-8) | ~7.5-8.0 | Downfield | Deshielding due to proximity to the coordinated nitrogen and potential steric interactions. |
| Naphthalene (H-2') | ~7.8-8.2 | Downfield/Upfield | Shift influenced by both coordination to the nearby sulfur and conformational changes. |
| Naphthalene (H-8') | ~7.9-8.3 | Downfield/Upfield | Shift influenced by both coordination to the nearby sulfur and conformational changes. |
Theoretical Descriptions of Metal-Ligand Orbital Interactions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and bonding within metal complexes of this compound. mdpi.comacs.org These methods allow for the analysis of molecular orbitals (MOs), bond energies, and charge distribution.
Frontier Molecular Orbital (FMO) Analysis: The primary bonding interaction involves the donation of electron density from the Highest Occupied Molecular Orbital (HOMO) of the ligand to the Lowest Unoccupied Molecular Orbital (LUMO) of the metal ion. In this compound, the HOMO is expected to have significant contributions from the nitrogen and sulfur lone pairs, as well as the π-systems of the aromatic rings. The LUMO is typically centered on the metal d-orbitals. The energy gap between the ligand's HOMO and the metal's LUMO (ΔE) is a key indicator of the stability of the resulting complex; a smaller gap generally corresponds to a more stable bond. researchgate.net
σ-Bonding: This is the primary interaction, formed by the overlap of the filled sp² hybrid orbital of the isoquinoline nitrogen and a p-orbital of the sulfur with empty d-orbitals on the metal. libretexts.org
π-Bonding: Two types of π-interactions are possible.
Metal-to-Ligand (M→L) π-Backbonding: If the metal has filled d-orbitals of appropriate symmetry (like t₂g in an octahedral field), it can donate electron density back into the empty π* anti-bonding orbitals of the isoquinoline ring. wikipedia.org This back-donation strengthens the metal-ligand bond synergistically and can be detected spectroscopically.
DFT calculations can quantify the contributions of these different bonding types and visualize the molecular orbitals involved. For instance, an analysis would likely show that the HOMO of the complex is a mixture of metal d-orbitals and ligand p-orbitals, while the LUMO is predominantly composed of the ligand's π* orbitals, indicating the possibility of M→L charge transfer. mdpi.com The delocalized electrons in the naphthalene and isoquinoline rings play a crucial role in stabilizing the bonding process with metal ions. researchgate.net
Exploration of Structural Analogs and Derivatives of 1 Naphthalen 1 Yl Sulfanyl Isoquinoline
Synthesis of Variously Substituted Naphthyl Moieties
The introduction of substituents onto the naphthalene (B1677914) ring of 1-[(naphthalen-1-yl)sulfanyl]isoquinoline is a key strategy for creating structural diversity. The synthesis of the requisite substituted naphthalene-1-thiols can be achieved through several established methodologies. Traditional electrophilic aromatic substitution reactions on naphthalene, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, provide access to a wide array of substituted naphthalenes. However, controlling the regioselectivity of these reactions can be challenging. nih.gov
More modern approaches, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), offer a more precise and versatile means of introducing a variety of functional groups at specific positions on the naphthalene core. These methods allow for the coupling of naphthalene precursors with a broad range of boronic acids, organostannanes, and other organometallic reagents.
Once the desired substituted naphthalene is obtained, it can be converted to the corresponding thiol. A common route involves the reduction of a sulfonyl chloride or the cleavage of a thioether. For instance, a substituted naphthylamine can be diazotized and subsequently treated with a sulfur-containing reagent to introduce the thiol functionality.
A recent innovative approach involves the "nitrogen-to-carbon transmutation" of isoquinolines to generate substituted naphthalenes. nih.gov This method uses an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source to replace the nitrogen atom in the isoquinoline (B145761) ring, furnishing a wide range of substituted naphthalenes. nih.gov This strategy could be particularly useful for creating complex substitution patterns on the naphthalene ring that are difficult to achieve through classical methods. nih.gov
Modification of the Isoquinoline Core for Analog Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its modification offers another avenue for creating analogs of this compound. researchgate.net A variety of synthetic methods have been developed for the construction of substituted isoquinolines. researchgate.netnih.gov
Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for isoquinoline synthesis, though they are often limited to electron-rich systems. researchgate.net More contemporary methods have expanded the scope and diversity of accessible isoquinoline motifs. researchgate.net For instance, a versatile synthesis of highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the convergent assembly of multiple components in a single step, providing access to a diverse array of substituted isoquinolines. nih.gov
Further diversification can be achieved through the functionalization of the isoquinoline core. For example, 1-haloisoquinolines can be prepared and subsequently undergo nucleophilic aromatic substitution reactions at the C1-position to introduce various substituents. harvard.edu The development of methods for direct C-H functionalization of isoquinolines has also emerged as a powerful tool for late-stage modification of the isoquinoline ring system. nih.gov
Below is an interactive data table summarizing some synthetic routes to substituted isoquinolines:
Interactive Data Table: Synthetic Routes to Substituted Isoquinolines| Method | Starting Materials | Key Features |
|---|---|---|
| Bischler-Napieralski | β-Phenylethylamides | Cyclization using a dehydrating agent. |
| Pictet-Spengler | β-Phenylethylamines and aldehydes/ketones | Acid-catalyzed cyclization. |
| Pomeranz-Fritsch | Benzaldehyde and aminoacetal | Acid-catalyzed cyclization. nih.govnih.gov |
| Lithiated o-tolualdehyde imine condensation | Lithiated o-tolualdehyde tert-butylimines and nitriles | Convergent synthesis of highly substituted isoquinolines. nih.gov |
| Goldberg-Ullmann-type coupling | 3-haloisoquinolines and amides | Copper-catalyzed N-arylation. mdpi.com |
Heteroatom Variation at the Sulfanyl (B85325) Linkage (e.g., O, Se, N)
Replacing the sulfur atom in the sulfanyl linkage with other heteroatoms such as oxygen (O), selenium (Se), or nitrogen (N) can significantly alter the geometric and electronic properties of the resulting analogs. The synthesis of these heteroatom-varied analogs typically involves the reaction of a suitably functionalized isoquinoline with a corresponding naphthyl nucleophile.
For the synthesis of the oxygen-linked ether analog, 1-(naphthalen-1-yloxy)isoquinoline, a nucleophilic aromatic substitution reaction between a 1-haloisoquinoline and naphthalene-1-ol (α-naphthol) would be a common approach. This reaction is often catalyzed by a copper or palladium catalyst.
The synthesis of the selenium analog, 1-[(naphthalen-1-yl)selanyl]isoquinoline, would follow a similar strategy, using naphthalene-1-selenol as the nucleophile. The preparation of organoselenium reagents can be more challenging than their sulfur counterparts, often requiring specific handling due to their reactivity and potential toxicity.
For the nitrogen-linked amino analog, 1-(naphthalen-1-ylamino)isoquinoline, a Buchwald-Hartwig amination reaction between a 1-haloisoquinoline and naphthalen-1-amine would be a highly effective method. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.
Stereochemical Control in Derivative Synthesis
When substituents are introduced that create stereocenters in the molecule, controlling the stereochemistry of the synthesis becomes a critical aspect. For derivatives of this compound, stereocenters could arise from substitution on either the naphthyl or isoquinoline moieties, or on side chains attached to these rings.
The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis. For instance, cinchona alkaloid-derived organocatalysts have been successfully employed in asymmetric sulfa-Michael reactions to produce chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess. nih.gov This type of catalysis could potentially be adapted for the stereoselective synthesis of derivatives of this compound that contain stereogenic centers.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to one of the reacting components to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. This strategy has been used in the enantioselective synthesis of isoquinoline alkaloids.
Diastereoselective reactions can also be employed, where an existing stereocenter in the molecule influences the formation of a new stereocenter. The choice of reagents and reaction conditions can often be optimized to favor the formation of one diastereomer over another.
Conclusion and Future Research Perspectives in Naphthalene Sulfanyl Isoquinoline Chemistry
Summary of Key Methodological Advances and Reactivity Insights
The synthesis of 1-[(naphthalen-1-yl)sulfanyl]isoquinoline, while not extensively documented for this specific molecule, can be approached through established and emerging methodologies for the formation of C-S bonds and the functionalization of isoquinoline (B145761).
Methodological Advances in Synthesis:
A significant breakthrough in the synthesis of 1-thio-substituted isoquinolines is the copper-catalyzed tandem arylation–cyclization of isothiocyanates with diaryliodonium salts. imperial.ac.uknih.gov This represents the first general method for constructing 1-(arylthio)isoquinolines and could be adapted for the synthesis of the target compound using a naphthalene-containing diaryliodonium salt. imperial.ac.uknih.gov
More traditional approaches would involve the nucleophilic aromatic substitution (SNAr) of a 1-haloisoquinoline with naphthalene-1-thiol. researchgate.netresearchgate.net The isoquinoline ring is susceptible to nucleophilic attack at the C1 position, a reactivity pattern that can be exploited for the introduction of the naphthalen-1-yl-sulfanyl moiety. youtube.comquora.com The requisite naphthalene-1-thiol can be synthesized via several routes, including the reduction of naphthalene-1-sulfonyl chloride or through a Grignard reaction with elemental sulfur. youtube.com
Furthermore, transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis, offer a powerful alternative for the construction of the C-S bond in this compound. nih.govmdpi.comnih.govbritannica.com Catalysts based on palladium, copper, and nickel have been successfully employed for the arylation of thiols. nih.govnih.gov
Key Reactivity Insights:
The reactivity of this compound is expected to be dictated by the individual and combined properties of the isoquinoline ring, the naphthalene (B1677914) system, and the bridging sulfur atom.
Sulfur Atom: The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone using various oxidizing agents. biointerfaceresearch.comnih.govmdpi.com This transformation can significantly alter the electronic properties and biological activity of the molecule. The thioether can also act as a ligand for transition metals. nih.gov
Isoquinoline Ring: The isoquinoline moiety is a weak base. youtube.com Electrophilic substitution reactions are predicted to occur on the benzene (B151609) ring at positions 5 and 8, while nucleophilic substitution is favored at the C1 and C3 positions of the pyridine (B92270) ring. youtube.com
Combined System: The conjugation between the naphthalene and isoquinoline rings through the sulfur atom can lead to interesting photophysical properties, including fluorescence. tandfonline.comresearchgate.netacs.org The flexible C-S-C bond allows for potential conformational isomers, which could be a subject of interest in supramolecular chemistry.
Identification of Remaining Challenges in Synthetic Accessibility
Despite the promising synthetic routes, several challenges remain in accessing this compound and its derivatives efficiently and with high functional group tolerance.
Challenges in Synthesis:
| Challenge | Description |
| Substrate Availability and Stability | The synthesis and handling of the precursor, naphthalene-1-thiol, can be challenging due to its unpleasant odor and susceptibility to oxidation to the corresponding disulfide. biointerfaceresearch.com |
| Reaction Conditions | Classical methods for isoquinoline synthesis often require harsh conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups on either the naphthalene or isoquinoline rings. imperial.ac.uk |
| Regioselectivity | In cases where substituted naphthalenethiols or isoquinolines are used, controlling the regioselectivity of the C-S bond formation can be a significant hurdle. |
| Catalyst Deactivation | Thiolates and thioethers can act as catalyst poisons for some transition metals, potentially leading to low yields and the need for high catalyst loadings in cross-coupling reactions. nih.govmdpi.comnih.govbritannica.com |
Directions for Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations.
Future Mechanistic Studies:
Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction pathways for the synthesis of this compound. nih.govmdpi.comnih.govwikipedia.org Such studies can provide insights into the transition states of copper-catalyzed C-S coupling reactions and predict the most favorable reaction conditions.
Kinetic Studies: Experimental kinetic analysis of the nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions can help to elucidate the rate-determining steps and the influence of different ligands and reaction parameters. researchgate.net
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of atoms throughout the reaction and confirm proposed mechanistic pathways, particularly for more complex tandem or catalytic cycles. mdpi.com
Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques, such as in-situ IR and NMR, could be used to detect and characterize transient intermediates in the catalytic cycles, providing direct evidence for the proposed mechanisms.
Potential for Fundamental Chemical Discoveries Within this Structural Class
The unique combination of two large, planar aromatic systems linked by a flexible thioether bridge in this compound opens up possibilities for fundamental discoveries in several areas of chemistry.
Avenues for Discovery:
Materials Science: The extended π-system of this molecule suggests potential applications in organic electronics. The photophysical properties, such as fluorescence and phosphorescence, could be tuned by modifying the substitution pattern on the aromatic rings, leading to the development of new organic light-emitting diode (OLED) materials or fluorescent probes. tandfonline.comresearchgate.netacs.org
Supramolecular Chemistry: The shape and electronic properties of this compound make it an interesting building block for the construction of novel supramolecular architectures. The sulfur atom can act as a soft donor for metal coordination, and the aromatic rings can participate in π-π stacking interactions, leading to the formation of self-assembled monolayers, coordination polymers, or molecular cages.
Medicinal Chemistry: Both naphthalene and isoquinoline moieties are found in numerous biologically active compounds. tandfonline.comresearchgate.net The hybrid nature of this compound, combined with the presence of the metabolically relevant thioether linkage, makes it a promising scaffold for the design of new therapeutic agents with potential applications in areas such as oncology and infectious diseases. nih.gov
Catalysis: Chiral derivatives of this structural class could be explored as novel ligands in asymmetric catalysis, where the combination of the rigid aromatic backbones and the coordinating sulfur atom could lead to high enantioselectivities in a variety of transformations.
Q & A
Q. What are the recommended synthetic strategies for 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves coupling reactions between naphthalen-1-thiol and isoquinoline derivatives. A nitrogen-directed iridium-catalyzed borylation method has been reported for analogous structures, where regioselective functionalization is achieved using B₂pin₂ in the presence of [Ir(m-OMe)(COD)]₂ . Reaction temperature, solvent polarity, and catalyst loading are critical for minimizing side reactions (e.g., over-borylation). Purification via column chromatography or recrystallization is recommended, with yields optimized by controlling stoichiometry and reaction time.
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data integration : Use SHELXPRO to process diffraction data and generate .hkl files.
- Structure solution : Employ direct methods (SHELXS) for initial phase determination.
- Refinement : Apply anisotropic displacement parameters and resolve disorder using PART instructions .
Challenges include handling twinned crystals or weak high-resolution data. For macromolecular applications, SHELXTL (Bruker AXS version) offers enhanced tools for high-throughput refinement.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclodehydrogenation reactions involving this compound under Scholl conditions?
Scholl reactions proceed via arenium cation intermediates in acidic media. For this compound, regioselectivity is governed by:
- Protonation sites : DFT calculations show preferential protonation at the naphthalene ring’s α-position due to lower ΔG<sup>‡</sup> (activation energy) compared to β-protonation .
- Steric effects : The bulky sulfanyl group directs cyclization away from sterically hindered positions.
Experimental validation involves comparing reactivity of positional isomers (e.g., 1- vs. 8-substituted derivatives) and analyzing product ratios via HPLC or NMR .
Q. How do computational models predict the stability and electronic properties of this compound derivatives?
Density Functional Theory (DFT) simulations reveal:
- Charge distribution : The sulfanyl group withdraws electron density from the isoquinoline ring, increasing electrophilicity at the C-3 position.
- Thermodynamic stability : Substituents at the naphthalene ring (e.g., electron-donating groups) lower the Gibbs free energy of the s-complex intermediate by 2–5 kcal/mol .
These models guide experimental design for functionalizing the compound in catalytic or ligand applications.
Q. What role does this compound play in the development of chiral bidentate ligands, and how is enantioselectivity characterized?
This compound serves as a backbone for axially chiral ligands due to its rigid naphthalene-isoquinoline scaffold. Key applications include:
- Coordination chemistry : The sulfur and nitrogen atoms act as donor sites for transition metals (e.g., Ir, Pd).
- Enantioselective catalysis : Enantiopure derivatives are synthesized via oxidative tandem radical cyclization, with enantiomeric excess (ee) determined by chiral HPLC or X-ray crystallography .
Recent studies highlight its utility in asymmetric C–H activation reactions, achieving >90% ee under optimized conditions .
Methodological Considerations
Q. How should researchers address contradictions in toxicological data for naphthalene derivatives during risk assessment?
Contradictions in toxicity studies (e.g., hepatic vs. renal effects) require:
- Dose-response analysis : Compare NOAEL/LOAEL values across species (Table B-1, ).
- Exposure route adjustment : Oral and inhalation studies may yield divergent results due to metabolic differences.
- Mechanistic studies : Use in vitro models (e.g., hepatocyte assays) to isolate organ-specific toxicity pathways .
Q. What strategies optimize the experimental phasing of this compound derivatives in crystallography?
For challenging phasing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
